molecular formula C33H34BrOP B12876143 (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine

(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine

Cat. No.: B12876143
M. Wt: 557.5 g/mol
InChI Key: KUZWNRRYNTYLAB-UHFFFAOYSA-N
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Description

(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine is a complex organic compound that features a xanthene core substituted with bromine and phosphine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 9,9-dimethylxanthene.

    Bromination: The xanthene core is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Phosphination: The brominated xanthene is then reacted with dimesitylphosphine under inert atmosphere conditions to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted xanthene derivatives.

    Coupling Reactions: Complex organic molecules with extended conjugation or functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology

    Fluorescent Probes: Due to the xanthene core, the compound can be used in the development of fluorescent probes for biological imaging.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine depends on its application. For example, as a ligand in catalysis, it coordinates to a metal center, influencing the electronic environment and reactivity of the metal. In biological applications, the xanthene core may interact with biomolecules, enabling fluorescence-based detection.

Comparison with Similar Compounds

Similar Compounds

    (9,9-Dimethyl-9H-xanthen-4-yl)dimesitylphosphine: Lacks the bromine substituent.

    (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine: Has diphenylphosphine instead of dimesitylphosphine.

Properties

Molecular Formula

C33H34BrOP

Molecular Weight

557.5 g/mol

IUPAC Name

(5-bromo-9,9-dimethylxanthen-4-yl)-bis(2,4,6-trimethylphenyl)phosphane

InChI

InChI=1S/C33H34BrOP/c1-19-15-21(3)31(22(4)16-19)36(32-23(5)17-20(2)18-24(32)6)28-14-10-12-26-30(28)35-29-25(33(26,7)8)11-9-13-27(29)34/h9-18H,1-8H3

InChI Key

KUZWNRRYNTYLAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4Br)C5=C(C=C(C=C5C)C)C)C

Origin of Product

United States

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